molecular formula C18H22ClN5O B2652427 1-(3-chloro-4-methylphenyl)-N-[3-(propan-2-yloxy)propyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 890891-18-6

1-(3-chloro-4-methylphenyl)-N-[3-(propan-2-yloxy)propyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2652427
CAS No.: 890891-18-6
M. Wt: 359.86
InChI Key: ZSFCVACUGQPSPC-UHFFFAOYSA-N
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Description

This compound features a pyrazolo[3,4-d]pyrimidin-4-amine core substituted at the 1-position with a 3-chloro-4-methylphenyl group and at the 4-amino position with a 3-(propan-2-yloxy)propyl chain. The 3-chloro-4-methylphenyl group enhances hydrophobic interactions in target binding, while the isopropyloxypropyl side chain may improve solubility and membrane permeability . Pyrazolo[3,4-d]pyrimidine derivatives are widely studied as kinase inhibitors, though the specific biological targets of this compound remain underexplored in the provided evidence.

Properties

IUPAC Name

1-(3-chloro-4-methylphenyl)-N-(3-propan-2-yloxypropyl)pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN5O/c1-12(2)25-8-4-7-20-17-15-10-23-24(18(15)22-11-21-17)14-6-5-13(3)16(19)9-14/h5-6,9-12H,4,7-8H2,1-3H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSFCVACUGQPSPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=NC=NC(=C3C=N2)NCCCOC(C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chloro-4-methylphenyl)-N-[3-(propan-2-yloxy)propyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the pyrazolopyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions, often using a combination of heat and catalysts.

    Introduction of the 3-chloro-4-methylphenyl group: This step can be achieved through a substitution reaction, where the pyrazolopyrimidine core is reacted with a chlorinated aromatic compound.

    Attachment of the propan-2-yloxypropyl group: This step involves the alkylation of the intermediate compound with a suitable alkylating agent, such as an alkyl halide, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(3-chloro-4-methylphenyl)-N-[3-(propan-2-yloxy)propyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halides, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(3-chloro-4-methylphenyl)-N-[3-(propan-2-yloxy)propyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-chloro-4-methylphenyl)-N-[3-(propan-2-yloxy)propyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. This compound may act by:

    Binding to enzymes or receptors: Modulating their activity and leading to downstream effects.

    Interfering with cellular processes: Affecting cell signaling, proliferation, or apoptosis.

Comparison with Similar Compounds

Structural Modifications and Kinase Inhibition Profiles

The table below compares key structural analogs and their reported activities:

Compound Name / ID Core Structure 1-Position Substituent 4-Amino Substituent Biological Activity / Notes Reference
Target Compound Pyrazolo[3,4-d]pyrimidin-4-amine 3-Chloro-4-methylphenyl 3-(Propan-2-yloxy)propyl Unknown target; hypothesized kinase inhibition based on structural analogs
1-Isopropyl-3-(phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Pyrazolo[3,4-d]pyrimidin-4-amine Isopropyl Phenylethynyl RET kinase inhibitor (IC₅₀ < 100 nM); selectivity against other kinases
N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (Ibrutinib intermediate) Pyrazolo[4,3-b]pyridine Piperidinyl (Boc-protected) 4-Phenoxyphenyl Intermediate in Bruton’s tyrosine kinase (BTK) inhibitor synthesis
1-(3-Chloro-4-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine Pyrazolo[3,4-d]pyrimidin-4-amine 3-Chloro-4-methylphenyl 2-(Morpholin-4-yl)ethyl Improved solubility due to morpholine; potential CNS penetration
3-[(3-Chlorophenoxy)methyl]-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Pyrazolo[3,4-d]pyrimidin-4-amine Tetrahydro-2H-pyran-4-yl (3-Chlorophenoxy)methyl No activity reported; tetrahydropyran enhances metabolic stability

Key Observations

Substituent Effects on Kinase Selectivity: The target compound’s 3-chloro-4-methylphenyl group is distinct from the isopropyl group in the RET inhibitor (). Hydrophobic substituents at the 1-position are critical for binding to kinase ATP pockets, but bulkier groups (e.g., 3-chloro-4-methylphenyl) may alter selectivity compared to smaller substituents like isopropyl . In Ibrutinib intermediates (), the 4-phenoxyphenyl group contributes to BTK inhibition, suggesting that the target compound’s 3-chloro-4-methylphenyl group could similarly modulate target affinity.

Solubility and Pharmacokinetics :

  • The 3-(propan-2-yloxy)propyl chain in the target compound introduces an ether linkage, which may enhance aqueous solubility compared to purely alkyl chains (e.g., morpholinylethyl in ) .
  • Morpholine-containing analogs () exhibit improved solubility and blood-brain barrier penetration, whereas the target compound’s isopropyloxy group may prioritize peripheral tissue distribution .

The target compound lacks these modifications, suggesting a different binding mode .

Biological Activity

The compound 1-(3-chloro-4-methylphenyl)-N-[3-(propan-2-yloxy)propyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a novel pyrazolo-pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

  • Chemical Formula : C17_{17}H22_{22}ClN5_{5}O
  • Molecular Weight : 359.84 g/mol

Structural Features

The compound features:

  • A pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities.
  • A chloro-methylphenyl substituent that enhances its pharmacological profile.
  • An ether linkage that may influence its solubility and bioavailability.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound. It exhibits significant cytotoxic effects against various cancer cell lines, including HCT116 (colon cancer) and MDA-MB-231 (breast cancer). The mechanism of action appears to involve:

  • Induction of Apoptosis : The compound increases the levels of reactive oxygen species (ROS), leading to mitochondrial dysfunction and subsequent apoptosis in cancer cells .
  • Inhibition of Cell Migration : It has been shown to reduce the migration of cancer cells, indicating potential use in preventing metastasis .

Mechanistic Studies

The biological mechanisms underlying the activity of this compound include:

  • Cell Cycle Arrest : Treatment with the compound leads to cell cycle arrest in the G0/G1 phase, which is critical for inhibiting cancer cell proliferation .
  • Protein Expression Modulation : It alters the expression of key proteins involved in epithelial-mesenchymal transition (EMT), such as E-cadherin and vimentin, further supporting its role in cancer therapy .

Other Biological Activities

Beyond anticancer properties, preliminary studies suggest additional biological activities:

  • Antimicrobial Activity : The compound has shown promise against bacterial strains, although detailed mechanisms remain to be elucidated.
  • Neuroprotective Effects : Some derivatives of pyrazolo-pyrimidine compounds have indicated neurotropic activity, suggesting potential applications in neurodegenerative diseases .

Table 1: Summary of Biological Activities

Activity TypeCell Line/OrganismObserved EffectReference
AnticancerHCT116IC50_{50} = 0.43 µM
AnticancerMDA-MB-231Induces apoptosis
AntimicrobialVarious BacteriaInhibitory effects observed
NeuroprotectiveNeuronal CellsStimulates neurite outgrowth

Detailed Findings from Studies

  • Cytotoxicity Assays : In vitro assays revealed that the compound exhibits potent cytotoxicity against multiple cancer cell lines with IC50_{50} values significantly lower than standard chemotherapeutics.
  • Mechanistic Insights : Investigations into the signaling pathways indicated that the compound inhibits NF-kB activation, a key pathway involved in cancer progression and inflammation .
  • Comparative Studies : When compared to other compounds with similar structures, this pyrazolo-pyrimidine derivative displayed superior potency and selectivity towards cancer cells over normal cells, highlighting its therapeutic potential.

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